1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected through a carbonyl group and an amide linkage. The presence of ethyl and methyl groups further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Carbonyl Group: The pyrazole ring is then reacted with an appropriate acylating agent to introduce the carbonyl group.
Amidation: The final step involves the reaction of the acylated pyrazole with an amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- 1-ethyl-4-methyl-1H-pyrazole-3-carboxamide
Uniqueness
1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N6O2 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
1-ethyl-4-[(1-ethyl-5-methylpyrazole-4-carbonyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18N6O2/c1-4-18-7-10(11(17-18)12(14)20)16-13(21)9-6-15-19(5-2)8(9)3/h6-7H,4-5H2,1-3H3,(H2,14,20)(H,16,21) |
InChI Key |
FONKIQOBJVKKNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(N(N=C2)CC)C |
Origin of Product |
United States |
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